molecular formula C4H7N3O2 B12975598 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol

3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol

Cat. No.: B12975598
M. Wt: 129.12 g/mol
InChI Key: GVGBBIDMUFFWQH-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol is a heterocyclic compound that contains an oxadiazole ring fused with an aminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of an aminoethyl precursor with a nitrile oxide intermediate, which is generated in situ from the corresponding nitro compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or water. The reaction mixture is heated to promote cyclization, resulting in the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amino derivatives.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxadiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides can be used in substitution reactions, typically in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include various substituted oxadiazoles, amino derivatives, and other functionalized compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing into its potential use as an antimicrobial and anticancer agent.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, including antimicrobial and anticancer activities. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Aminoethyl)indole: Similar in structure but contains an indole ring instead of an oxadiazole ring.

    3-(2-Aminoethyl)imidazole: Contains an imidazole ring, which has different chemical properties and reactivity.

    3-(2-Aminoethyl)pyrazole: Features a pyrazole ring, offering different biological activities and applications.

Uniqueness

3-(2-Aminoethyl)-1,2,4-oxadiazol-5-ol is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, particularly in the development of new materials and pharmaceuticals.

Properties

Molecular Formula

C4H7N3O2

Molecular Weight

129.12 g/mol

IUPAC Name

3-(2-aminoethyl)-4H-1,2,4-oxadiazol-5-one

InChI

InChI=1S/C4H7N3O2/c5-2-1-3-6-4(8)9-7-3/h1-2,5H2,(H,6,7,8)

InChI Key

GVGBBIDMUFFWQH-UHFFFAOYSA-N

Canonical SMILES

C(CN)C1=NOC(=O)N1

Origin of Product

United States

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